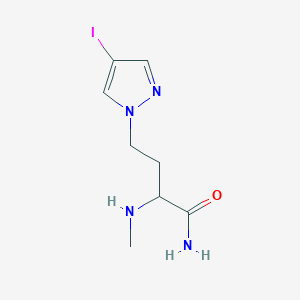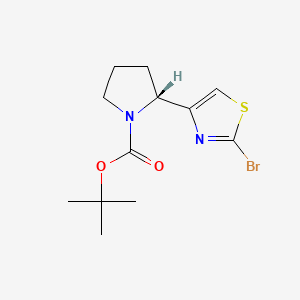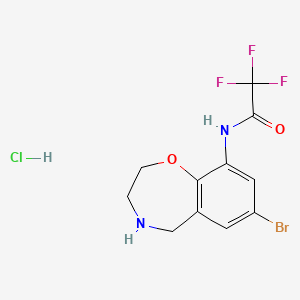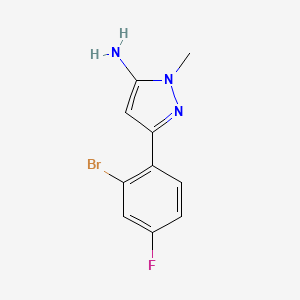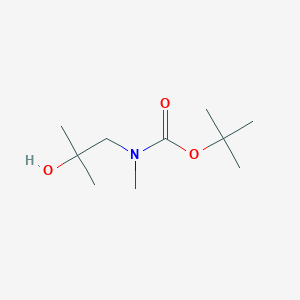
Tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate is a chemical compound with the molecular formula C10H21NO3. It is a carbamate derivative, which is commonly used in organic synthesis and various industrial applications. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate can be synthesized through several methods. One common method involves the reaction of tert-butyl carbamate with 2-hydroxy-2-methylpropylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of solvents such as tetrahydrofuran or diethyl ether .
Another method involves the Curtius rearrangement of an acyl azide intermediate, which is formed by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This intermediate undergoes rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is employed in the study of enzyme inhibition and protein modification.
Medicine: It serves as a building block for the development of drugs and therapeutic agents.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting their activity and function. The compound’s structure allows it to bind to active sites on proteins, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 2-hydroxy-2-methylpropylcarbamate: A closely related compound with similar chemical properties and applications.
Tert-butyl N-(2-mercaptoethyl)carbamate: Another carbamate derivative used in organic synthesis.
Uniqueness
Tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C10H21NO3 |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
tert-butyl N-(2-hydroxy-2-methylpropyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H21NO3/c1-9(2,3)14-8(12)11(6)7-10(4,5)13/h13H,7H2,1-6H3 |
InChI-Schlüssel |
UCYNOVIYZCBYHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


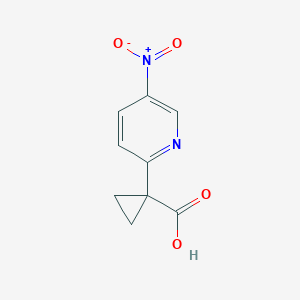
![2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol](/img/structure/B13552155.png)
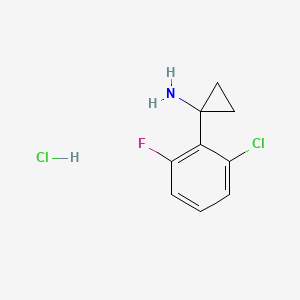
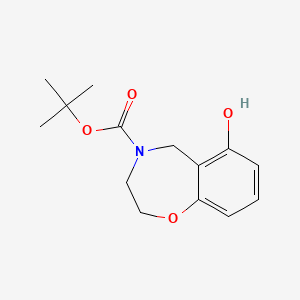
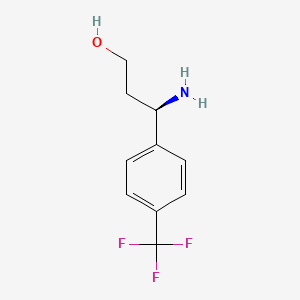


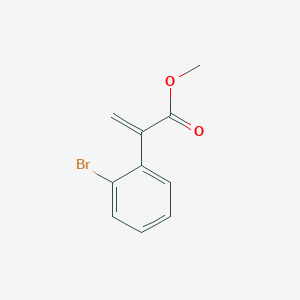
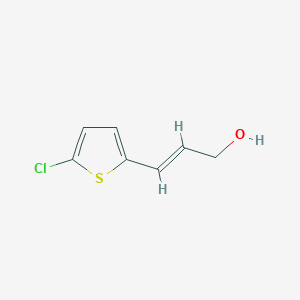
![N-(2-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethyl)-3-fluoro-4-methylbenzamide hydrochloride](/img/structure/B13552204.png)
